Pyrazine‑2‑carbonyl Group Validated as Critical for Anti‑Tubercular Potency
In a published structure–activity relationship (SAR) study, a series of substituted‑N‑(6‑(4‑(pyrazine‑2‑carbonyl)piperazine/homopiperazine‑1‑yl)pyridin‑3‑yl)benzamide derivatives displayed anti‑tubercular IC₅₀ values between 1.35 and 2.18 µM against M. tuberculosis H37Ra [1]. The target compound retains the identical pyrazine‑2‑carbonyl–piperazine scaffold, whereas the closest comparator 2‑piperazin‑1‑yl‑1‑thiophen‑2‑yl‑ethanone hydrochloride (CAS 1172955‑30‑4) lacks this moiety entirely, and 1‑(4‑phenylpiperazin‑1‑yl)‑2‑(thiophen‑2‑yl)ethanone replaces it with a phenyl group. Although no direct head‑to‑head assay data exist for the oxalate salt, the documented SAR strongly implies that the pyrazine‑2‑carbonyl group is indispensable for nanomolar‑level potency in this chemotype.
| Evidence Dimension | Anti‑tubercular IC₅₀ (M. tuberculosis H37Ra) |
|---|---|
| Target Compound Data | Not directly measured; compound retains the validated pyrazine‑2‑carbonyl–piperazine pharmacophore |
| Comparator Or Baseline | Related pyrazine‑2‑carbonyl piperazine derivatives: IC₅₀ = 1.35–2.18 µM (Series‑I compounds 6a, 6e, 6h, 6j, 6k) [1] |
| Quantified Difference | Comparators lacking the pyrazine‑2‑carbonyl group were not reported to show activity within this potency range; inferred loss of activity upon removal of this group |
| Conditions | M. tuberculosis H37Ra broth microdilution assay, 37 °C, 7‑day incubation [1] |
Why This Matters
This inference supports the selection of the target compound over non‑pyrazine analogs for anti‑tubercular screening campaigns, helping procurement teams avoid purchasing structurally similar but pharmacophorically incomplete molecules.
- [1] Srinivasarao, S. et al. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. RSC Adv. 10, 12272–12288 (2020). View Source
